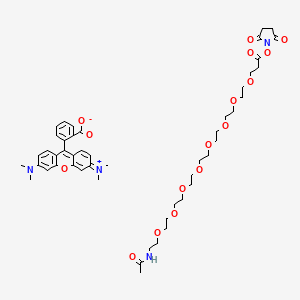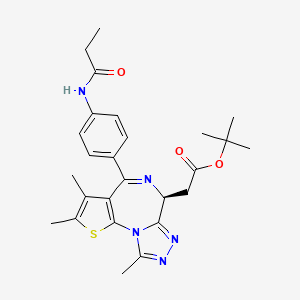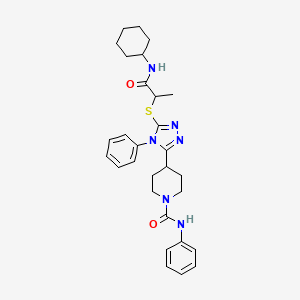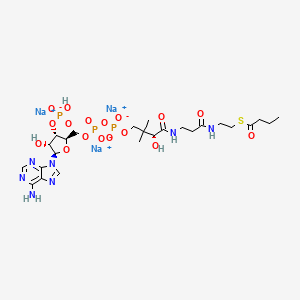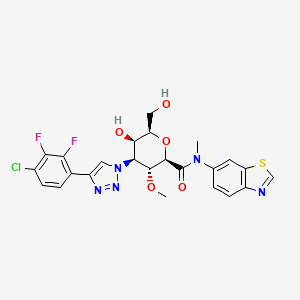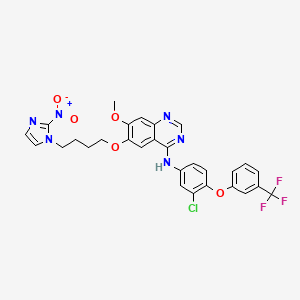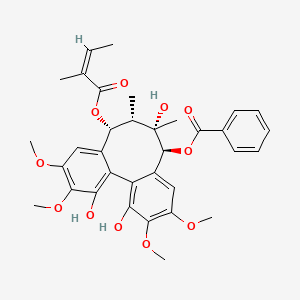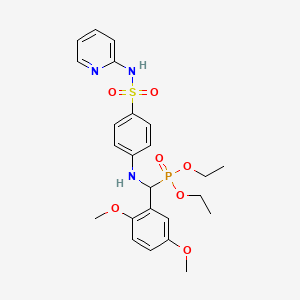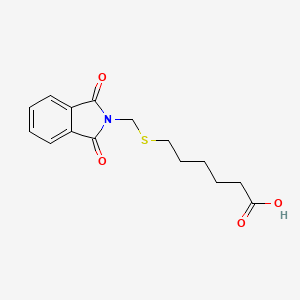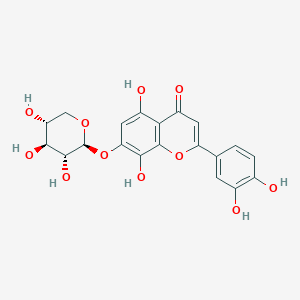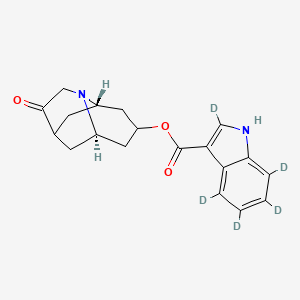
Dolasetron-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dolasetron-d5 is a deuterated form of dolasetron, a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and postoperative recovery . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of dolasetron due to the presence of stable isotopes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dolasetron-d5 involves the incorporation of deuterium atoms into the dolasetron molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of scientific research and pharmaceutical applications .
化学反应分析
Types of Reactions
Dolasetron-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolite, hydrothis compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include hydrothis compound and various substituted derivatives, which are used to study the pharmacological properties and metabolic pathways of dolasetron .
科学研究应用
Dolasetron-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of dolasetron in the body.
Metabolic Studies: Helps in identifying and quantifying metabolites of dolasetron.
Drug Development: Used in the development of new antiemetic drugs and to improve the efficacy and safety of existing drugs.
Biological Research: Employed in studies related to serotonin receptors and their role in nausea and vomiting .
作用机制
Dolasetron-d5 exerts its effects by selectively blocking serotonin 5-HT3 receptors, which are located on vagal neurons in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. By blocking these receptors, this compound prevents the activation of the vomiting center in the medulla oblongata, thereby reducing nausea and vomiting .
相似化合物的比较
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Ondansetron: Widely used for the same indications as dolasetron.
Palonosetron: Known for its longer half-life and higher receptor binding affinity.
Tropisetron: Also used to prevent chemotherapy-induced nausea and vomiting
Uniqueness of Dolasetron-d5
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the metabolism and action of dolasetron .
属性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D,9D |
InChI 键 |
UKTAZPQNNNJVKR-YONVXQRNSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3C[C@H]4CC5C[C@@H](C3)N4CC5=O)[2H])[2H] |
规范 SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


